

Foundational Studies of Ova Peptide (257-264): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ova peptide (257-264)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chicken ovalbumin (Ova) peptide spanning amino acids 257-264, commonly known by its single-letter amino acid sequence SIINFEKL, is a cornerstone model antigen in the field of immunology. Its well-defined characteristics and potent immunogenicity have made it an indispensable tool for dissecting the fundamental mechanisms of CD8+ T-cell-mediated immunity, evaluating novel vaccine platforms, and advancing cancer immunotherapy strategies. This technical guide provides a comprehensive overview of foundational studies utilizing the Ova (257-264) peptide, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Core Concepts: MHC Class I Presentation and T-Cell Recognition

The immunological significance of the Ova (257-264) peptide lies in its role as a potent, H-2Kb-restricted cytotoxic T lymphocyte (CTL) epitope.^[1] In essence, this octapeptide is presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb on the surface of antigen-presenting cells (APCs) or infected/cancerous cells. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on specific CD8+ T cells, such as those from the widely used OT-I transgenic mouse model, initiating a cascade of signaling events that lead to T-cell activation, proliferation, and effector functions, including the killing of target cells.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies involving the Ova (257-264) peptide, providing a basis for experimental design and data comparison.

Table 1: Binding Affinity of Ova (257-264) to H-2Kb

Parameter	Value	Method	Reference
Dissociation Constant (Kd)	3.04 nM	Surface Plasmon Resonance (SPR)	[1]
IC50	Not directly reported, but characterized by high affinity	Competition Assays	[2]

Table 2: In Vivo Cytotoxicity Data

Immunization/ Treatment	Specific Lysis (%)	Time Point	Mouse Model	Reference
Ovalbumin-loaded 3.5 μ m particles	46%	18 hours post-transfer	C57BL/6	[3]
Ovalbumin-loaded 35 nm particles + CpG	87%	18 hours post-transfer	C57BL/6	[3]
SIINFEKL-pulsed Nanoparticles (100 μ M)	62.7%	7 days post-last immunization	C57BL/6	[4]
B16 cells pulsed with 10 ⁻⁶ M SIINFEKL	96%	24 hours (in vitro)	OT-I T-cells	[5]

Table 3: Frequency of Ova (257-264)-Specific CD8+ T-Cells

Assay	Stimulus/Treatment	Frequency	Cell Type	Reference
IFN- γ ELISpot	Dexosome-OVA immunization	~1500 spots/ 10^6 cells	Splenocytes	[6]
Intracellular Cytokine Staining (IFN- γ)	Dexosome-OVA immunization	~1.5% of CD8+ T-cells	Splenocytes	[6]
Tetramer Staining	SIINFEKL-pulsed Nanoparticles	~3.5% of CD8+ T-cells	Whole Blood	[4]

Key Experimental Protocols

Detailed methodologies for cornerstone experiments involving the Ova (257-264) peptide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CTLs to kill target cells in a living animal.[\[7\]](#)
[\[8\]](#)

Materials:

- Immunized and naive C57BL/6 mice
- Splenocytes from naive C57BL/6 mice
- Ova (257-264) (SIINFEKL) peptide
- Carboxyfluorescein succinimidyl ester (CFSE) at high and low concentrations
- Phosphate-buffered saline (PBS)
- Complete RPMI-1640 medium
- Flow cytometer

Protocol:

- **Prepare Target Cells:**
 - Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.
 - Divide the splenocytes into two populations.
 - Label one population with a high concentration of CFSE (CFSE_{high}) and the other with a low concentration (CFSE_{low}).
 - Pulse the CFSE_{high} cells with 1-10 μ M SIINFEKL peptide for 30-60 minutes at 37°C. The CFSE_{low} cells serve as an unpulsed control.
 - Wash both cell populations to remove excess peptide and CFSE.
 - Mix the CFSE_{high} and CFSE_{low} populations at a 1:1 ratio.
- **Adoptive Transfer:**
 - Inject the mixed cell population intravenously into immunized and naive control mice.
- **Analysis:**
 - After 4-18 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
 - Analyze the splenocytes by flow cytometry, gating on the CFSE-positive populations.
 - Determine the ratio of CFSE_{low} to CFSE_{high} cells in both immunized and naive mice.
- **Calculation of Specific Lysis:**
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $(1 - (\text{Ratio}_{\text{naive}} / \text{Ratio}_{\text{immunized}})) * 100$ where Ratio = (% CFSE_{low} / % CFSE_{high}).

IFN- γ ELISpot Assay

This assay quantifies the number of IFN- γ -secreting cells upon antigen-specific stimulation.[\[9\]](#)
[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- PVDF-membrane 96-well ELISpot plates
- Anti-mouse IFN- γ capture antibody
- Biotinylated anti-mouse IFN- γ detection antibody
- Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
- AP or HRP substrate (e.g., BCIP/NBT or AEC)
- Splenocytes from immunized mice
- Ova (257-264) (SIINFEKL) peptide
- Complete RPMI-1640 medium
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- Blocking solution (e.g., PBS with 5% BSA or 10% FBS)

Protocol:

- Plate Coating:
 - Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile PBS.
 - Coat the wells with anti-mouse IFN- γ capture antibody overnight at 4°C.
- Blocking:
 - Wash the plate and block with complete RPMI-1640 medium for at least 2 hours at 37°C.

- Cell Plating and Stimulation:
 - Prepare a single-cell suspension of splenocytes from immunized mice.
 - Add the splenocytes to the wells at a desired density (e.g., 2×10^5 to 5×10^5 cells/well).
 - Stimulate the cells with Ova (257-264) peptide at a final concentration of 1-10 $\mu\text{g/mL}$. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
 - Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO_2 .
- Detection:
 - Wash the wells to remove cells.
 - Add the biotinylated anti-mouse IFN- γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
 - Wash the plate and add the appropriate substrate. Monitor for spot development.
- Analysis:
 - Stop the reaction by washing with water.
 - Allow the plate to dry completely.
 - Count the spots in each well using an ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This technique allows for the identification and quantification of cytokine-producing cells within a mixed population.

Materials:

- Splenocytes from immunized mice

- Ova (257-264) (SIINFEKL) peptide
- Brefeldin A or Monensin (protein transport inhibitors)
- Fluorescently-conjugated antibodies against cell surface markers (e.g., CD8, CD44)
- Fluorescently-conjugated antibody against IFN- γ
- Fixation/Permeabilization buffer
- Flow cytometer

Protocol:

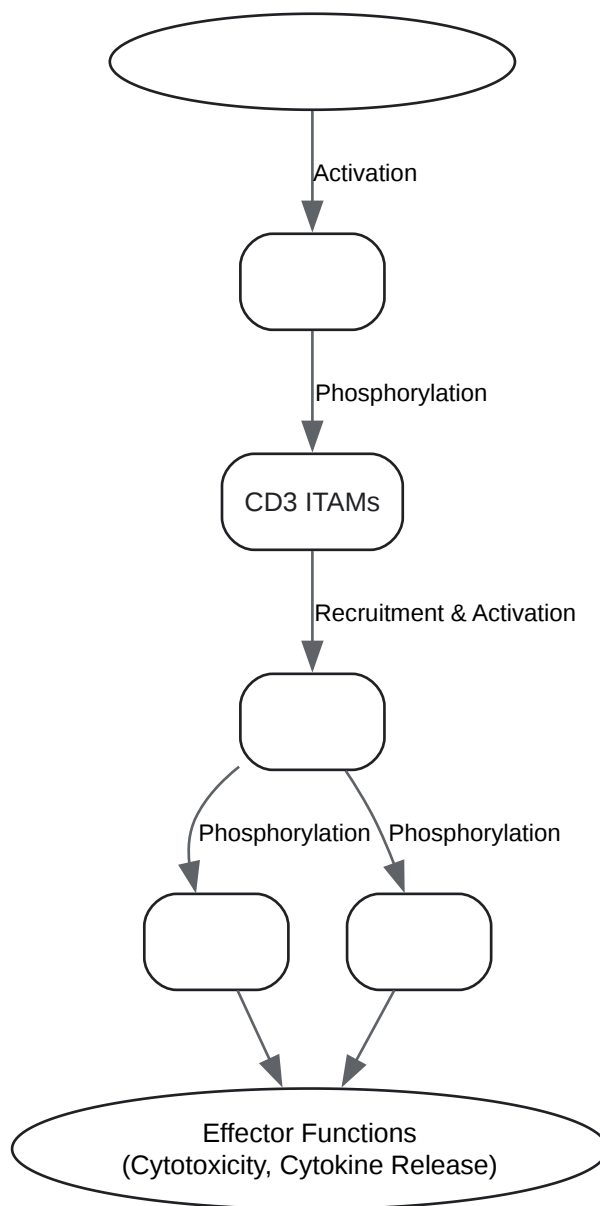
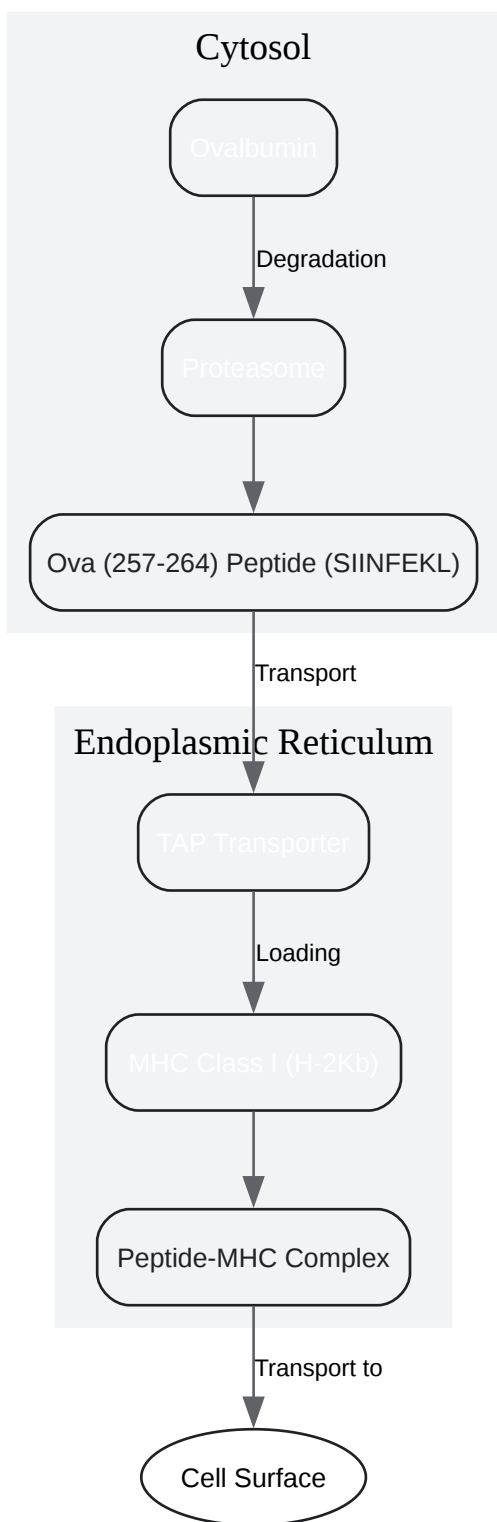
- Cell Stimulation:
 - Prepare a single-cell suspension of splenocytes.
 - Stimulate the cells with Ova (257-264) peptide (1-10 $\mu\text{g/mL}$) in complete medium for 4-6 hours at 37°C.
 - For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to trap cytokines intracellularly.
- Surface Staining:
 - Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes on ice.
- Fixation and Permeabilization:
 - Wash the cells to remove unbound antibodies.
 - Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
 - Wash the cells and resuspend in permeabilization buffer.
- Intracellular Staining:

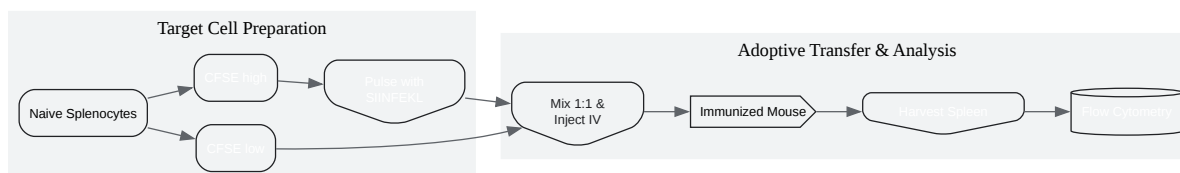
- Add the fluorescently-conjugated anti-IFN- γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
- Analysis:
 - Wash the cells and resuspend in FACS buffer.
 - Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD8⁺ T-cells producing IFN- γ .

Visualizing the Molecular Machinery

Diagrams generated using the DOT language provide a clear visual representation of the complex biological processes involved in the immune response to Ova (257-264).

Antigen Processing and Presentation Pathway





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